3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid
Overview
Description
3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid is an organic compound with the molecular formula C11H15NO4 It is a derivative of phenylpropanoic acid, characterized by the presence of an amino group and two methoxy groups on the phenyl ring
Biochemical Analysis
Biochemical Properties
It is known to be an orally active short-chain fatty acid (SCFA) . It stimulates γ globin gene expression and erythropoiesis in vivo
Cellular Effects
It is known to stimulate γ globin gene expression , which suggests it may have an impact on cell signaling pathways and gene expression
Molecular Mechanism
It is known to stimulate γ globin gene expression , suggesting it may interact with the genetic machinery of the cell
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and glycine.
Reaction: The aldehyde group of 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with glycine in the presence of a suitable catalyst, such as sodium cyanoborohydride.
Hydrolysis: The resulting intermediate is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylpropanoic acids depending on the nucleophile used.
Scientific Research Applications
3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors in the nervous system, affecting neurotransmission.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)propanoic acid: Lacks the amino group present in 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid.
3-(3,4-Dimethoxyphenyl)-L-alanine: Contains an additional carboxyl group compared to this compound.
Uniqueness
This compound is unique due to the presence of both an amino group and two methoxy groups on the phenyl ring, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-amino-3-(3,4-dimethoxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-15-9-4-3-7(5-10(9)16-2)8(12)6-11(13)14/h3-5,8H,6,12H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCXSFRGPCUBPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80956314 | |
Record name | 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80956314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34840-85-2 | |
Record name | 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80956314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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